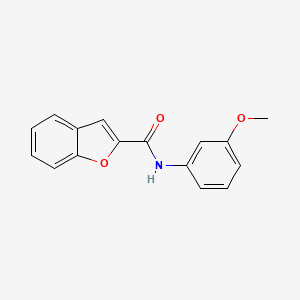

N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

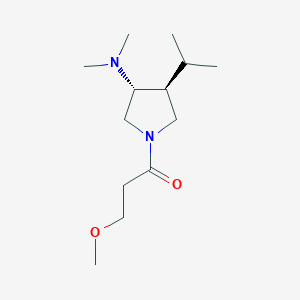

Synthesis Analysis

While the specific synthesis of “N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide” is not detailed in the available literature, studies on similar compounds provide insight into potential methods. Compounds like 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide have been synthesized using 'one-pot' reductive cyclization techniques involving specific reductive cyclizing agents and solvents (Bhaskar et al., 2019).

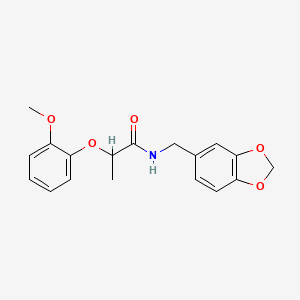

Molecular Structure Analysis

The molecular structure of similar benzamide compounds has been characterized using techniques such as X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations. These methods provide detailed insights into the geometrical parameters, electronic properties, and molecular electrostatic potential, which are crucial for understanding the reactivity and interaction of molecules (Demir et al., 2015).

Applications De Recherche Scientifique

Neuroprotective and Antioxidant Effects

The synthesis and evaluation of novel benzofuran-2-carboxamide derivatives have demonstrated promising neuroprotective and antioxidant activities. A study highlighted a series of these derivatives, which, when evaluated in primary cultured rat cortical neuronal cells and in vitro cell-free bioassays, showed considerable protection against NMDA-induced excitotoxic neuronal cell damage. Among these, a compound with -CH3 substitution showed potent neuroprotective action, comparable to known NMDA antagonists, suggesting its potential as a lead compound for neuroprotection against excitotoxic damage. Additionally, certain derivatives were found to exhibit ROS scavenging and moderate antioxidant activities, indicating their potential utility in managing oxidative stress-related conditions (Jungsook Cho et al., 2015).

Supramolecular Packing Motifs

N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrates an innovative mode of molecular organization, exhibiting a π-stack surrounded by a triple helical network of hydrogen bonds. This structural organization suggests potential applications in the development of new materials, possibly influencing the properties of columnar liquid crystals and impacting material sciences in areas such as molecular electronics and photonics (M. Lightfoot et al., 1999).

Anti-Inflammatory and Analgesic Agents

Compounds derived from benzofuran-2-carboxamide have shown significant potential as anti-inflammatory and analgesic agents. A study on novel heterocyclic compounds derived from benzofuran-2-carboxamide indicated strong cyclooxygenase-1/2 inhibitory activities, with some compounds demonstrating high COX-2 selectivity indices, analgesic protection, and anti-inflammatory activity. These findings suggest the therapeutic potential of benzofuran-2-carboxamide derivatives in managing pain and inflammation (A. Abu‐Hashem et al., 2020).

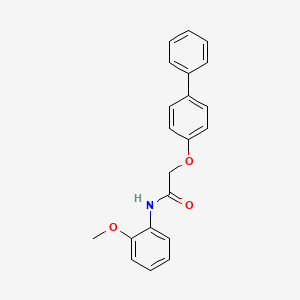

Corrosion Inhibition

N-Phenyl-benzamide derivatives, including those with methoxy substituents, have been investigated for their efficacy as corrosion inhibitors for mild steel in acidic conditions. The presence of methoxy (OCH3) substituents was found to enhance inhibition efficiency, suggesting potential applications in protecting industrial materials from corrosive damage. These findings contribute to the development of more effective corrosion inhibitors, which is crucial for extending the lifespan of metal components in various industrial applications (Ankush Mishra et al., 2018).

Propriétés

IUPAC Name |

N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-19-13-7-4-6-12(10-13)17-16(18)15-9-11-5-2-3-8-14(11)20-15/h2-10H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJMCOFQAKRRAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethoxy-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5595548.png)

![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5595575.png)

![5-(4-fluorophenyl)-2-(2-methylphenyl)-3-(2-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5595582.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5595607.png)

![N'-{[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5595614.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}acetamide](/img/structure/B5595622.png)

![ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5595635.png)

![N-{(3S*,4R*)-4-isopropyl-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5595638.png)